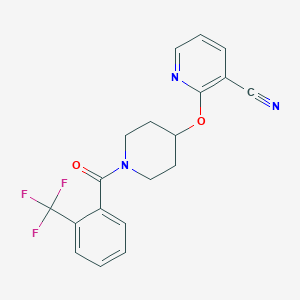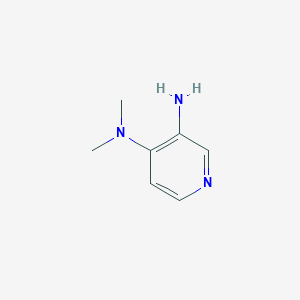
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H22N6O and its molecular weight is 314.393. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activity
Compounds with the imidazole moiety, which is structurally similar to the pyrazole ring in our compound of interest, have been shown to exhibit significant antibacterial and antimycobacterial activities . This suggests that our compound may also be effective against bacterial pathogens, including drug-resistant strains of Mycobacterium tuberculosis .
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory properties . Given the structural similarities, the compound could potentially be developed into a therapeutic agent for treating inflammation-related disorders.
Antitumor Activity
The pyrazole ring, a feature of the compound, is present in various molecules with antitumor properties . Research could explore the potential of this compound in oncology, particularly in the design of new chemotherapeutic agents.
Antidiabetic Effects
Imidazole-containing compounds have been reported to exhibit antidiabetic activity . The compound could be investigated for its utility in managing diabetes, possibly through the modulation of insulin signaling pathways.
Antiviral Applications
Given the broad spectrum of biological activities of imidazole derivatives, including antiviral effects , the compound could be studied for its efficacy against various viral infections, perhaps even emerging viruses.
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and compounds that can mitigate this stress are valuable. The pyrazoline derivative, a close relative of pyrazole, has demonstrated antioxidant activity , indicating that our compound might also serve as an antioxidant.
Enzyme Inhibition
The compound could be evaluated for its ability to inhibit specific enzymes. For instance, imidazole and pyrazole derivatives have been shown to inhibit alkaline phosphatase, which has applications in various diseases, including cancer .
Energetic Material Development
Some pyrazole derivatives have been explored for their potential as energetic materials due to their stability and performance . The compound could be researched for use in this field, particularly in the development of metal-free detonating substances.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-11-13(2)22(20-12)10-7-17-16(23)14-5-6-15(19-18-14)21-8-3-4-9-21/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVVCOJTMNYPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN=C(C=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

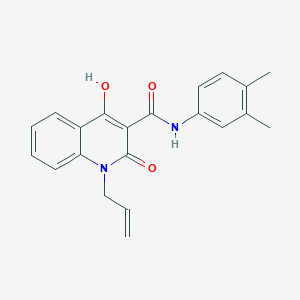
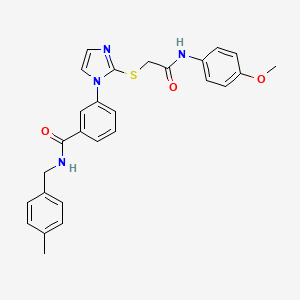
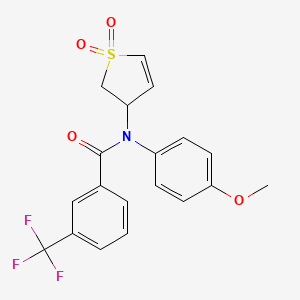
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide](/img/structure/B2751326.png)

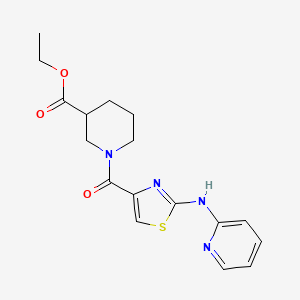

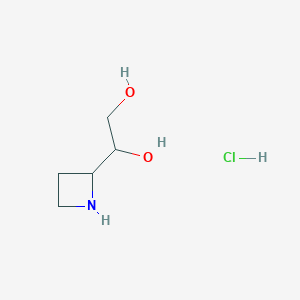
![4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2751337.png)

